molecular formula C16H12Cl2 B11953388 11,12-Dichloro-10,11-dihydro-5,10-methano-5H-dibenzo(A,D)cycloheptene CAS No. 68628-62-6

11,12-Dichloro-10,11-dihydro-5,10-methano-5H-dibenzo(A,D)cycloheptene

Cat. No.: B11953388
CAS No.: 68628-62-6
M. Wt: 275.2 g/mol
InChI Key: UMSPATZKRSJLKZ-UHFFFAOYSA-N
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Description

11,12-Dichloro-10,11-dihydro-5,10-methano-5H-dibenzo(A,D)cycloheptene is a chemical compound with the molecular formula C16H12Cl2 It is a member of the dibenzo cycloheptene family, characterized by a tricyclic structure with two chlorine atoms attached at the 11th and 12th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,12-Dichloro-10,11-dihydro-5,10-methano-5H-dibenzo(A,D)cycloheptene typically involves the chlorination of 10,11-dihydro-5H-dibenzo(A,D)cycloheptene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

11,12-Dichloro-10,11-dihydro-5,10-methano-5H-dibenzo(A,D)cycloheptene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its chemical structure.

    Reduction Reactions: Reduction can be used to remove chlorine atoms or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a ketone or carboxylic acid derivative.

Scientific Research Applications

11,12-Dichloro-10,11-dihydro-5,10-methano-5H-dibenzo(A,D)cycloheptene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 11,12-Dichloro-10,11-dihydro-5,10-methano-5H-dibenzo(A,D)cycloheptene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the tricyclic structure play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-5H-dibenzo(A,D)cycloheptene: Lacks the chlorine atoms and has different reactivity and applications.

    11,13-Dichloro-10,11-dihydro-5,10-ethano-5H-dibenzo(A,D)cycloheptene: Similar structure but with an ethano bridge, leading to different chemical properties.

Properties

CAS No.

68628-62-6

Molecular Formula

C16H12Cl2

Molecular Weight

275.2 g/mol

IUPAC Name

8,16-dichlorotetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene

InChI

InChI=1S/C16H12Cl2/c17-15-12-8-4-3-7-11(12)13-9-5-1-2-6-10(9)14(15)16(13)18/h1-8,13-16H

InChI Key

UMSPATZKRSJLKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C(C(C2=C1)C(C4=CC=CC=C34)Cl)Cl

Origin of Product

United States

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